molecular formula C25H28N2O2S B300037 N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B300037
M. Wt: 420.6 g/mol
InChI Key: UDGQYOFJMNHFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as EMPTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. In

Scientific Research Applications

N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have a positive effect on cognitive function and memory retention in animal models. In cancer research, N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been studied for its potential as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. In drug development, N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been explored as a potential scaffold for the synthesis of new compounds with improved pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may enhance cognitive function and memory retention.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of cancer cell growth, and the enhancement of cognitive function and memory retention. However, further research is needed to fully understand the effects of N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide on the human body.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a scaffold for the synthesis of new compounds. However, its limited solubility in water and potential toxicity at high doses may pose challenges for researchers.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, including further exploration of its potential applications in neuroscience, cancer research, and drug development. In neuroscience, N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide could be studied for its potential as a treatment for cognitive disorders such as Alzheimer's disease. In cancer research, N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide could be further explored as a potential chemotherapeutic agent. In drug development, N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide could be used as a scaffold for the synthesis of new compounds with improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide on the human body.

Synthesis Methods

N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide can be synthesized using a multi-step process involving the reaction of 2-ethoxyaniline with 2-bromoethyl ethyl ether, followed by the reaction of the resulting compound with thioamide and cyclohexanecarboxylic acid. The final step involves the reaction of the intermediate compound with palladium on carbon, resulting in the formation of N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide.

properties

Product Name

N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

Molecular Formula

C25H28N2O2S

Molecular Weight

420.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C25H28N2O2S/c1-3-29-22-17-11-10-16-21(22)27(24(28)20-14-8-5-9-15-20)25-26-23(18(2)30-25)19-12-6-4-7-13-19/h4,6-7,10-13,16-17,20H,3,5,8-9,14-15H2,1-2H3

InChI Key

UDGQYOFJMNHFQI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(C2=NC(=C(S2)C)C3=CC=CC=C3)C(=O)C4CCCCC4

Canonical SMILES

CCOC1=CC=CC=C1N(C2=NC(=C(S2)C)C3=CC=CC=C3)C(=O)C4CCCCC4

Origin of Product

United States

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